molecular formula C12H11N3OS B13169985 9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

Cat. No.: B13169985
M. Wt: 245.30 g/mol
InChI Key: WOJBZTLULQBXOE-UHFFFAOYSA-N
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Description

9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound featuring a fused triazoloquinoline core with a methoxy group at position 9, a methyl group at position 5, and a thiol (-SH) group at position 1.

Properties

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

9-methoxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione

InChI

InChI=1S/C12H11N3OS/c1-7-6-10-13-14-12(17)15(10)11-8(7)4-3-5-9(11)16-2/h3-6H,1-2H3,(H,14,17)

InChI Key

WOJBZTLULQBXOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNC(=S)N2C3=C1C=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

Step Reactants Reaction Conditions Outcome
1 2-Chloro-3-formylquinoline Reaction with thiosemicarbazide in ethanol under reflux Formation of thiosemicarbazone intermediate
2 Thiosemicarbazone intermediate Cyclization with sodium ethoxide base under reflux in ethanol Formation of 9-Methoxy-5-methyl-triazolo[4,3-a]quinoline-1-thiol

This method is widely reported as the standard laboratory approach. The reaction proceeds via nucleophilic attack of the thiosemicarbazide on the aldehyde group, followed by intramolecular cyclization promoted by base to close the triazole ring fused to the quinoline.

Detailed Reaction Conditions

  • Solvent: Ethanol is commonly used for its ability to dissolve both organic and inorganic reagents and to facilitate reflux conditions.
  • Temperature: Reflux temperature of ethanol (~78 °C) for 4–6 hours is typical.
  • Base: Sodium ethoxide or other mild bases are used to promote cyclization.
  • Purification: The product is often isolated by filtration and recrystallization from ethanol or ethanol-water mixtures.

Alternative and Industrial Methods

  • Microwave-Assisted Synthesis: Accelerates the cyclization step, reducing reaction times from hours to minutes, with comparable or improved yields.
  • Continuous Flow Reactors: Employed in industrial settings to enhance scalability and control over reaction parameters such as temperature and residence time, improving product consistency.
  • Catalyst Optimization: Use of phase-transfer catalysts or ionic liquids has been explored to improve reaction rates and selectivity.

Reaction Scheme Summary

$$
\text{2-Chloro-3-formylquinoline} + \text{Thiosemicarbazide} \xrightarrow[\text{NaOEt}]{\text{EtOH, reflux}} \text{9-Methoxy-5-methyl-triazolo[4,3-a]quinoline-1-thiol}
$$

The thiol group (-SH) in the final compound is reactive and can undergo further transformations:

  • Oxidation: Thiol can be oxidized to disulfides or sulfonic acids using oxidants such as hydrogen peroxide or potassium permanganate.
  • Substitution Reactions: The methoxy and methyl groups on the quinoline ring can participate in nucleophilic aromatic substitution under appropriate conditions.
  • Reduction and Cyclization: The initial formation of the triazole ring involves reduction and cyclization steps facilitated by base and heat.
Parameter Typical Value
Reaction Time 4–6 hours (reflux in ethanol)
Yield 70–85% (isolated pure product)
Purity >95% (confirmed by chromatographic and spectroscopic methods)
Characterization Confirmed by NMR, IR, and mass spectrometry

The preparation of 9-Methoxy-5-methyl-triazolo[4,3-a]quinoline-1-thiol is reliably achieved through the cyclization of 2-chloro-3-formylquinoline with thiosemicarbazide under basic reflux conditions in ethanol. Advances in microwave-assisted and continuous flow synthesis have improved reaction efficiency and scalability. The compound’s functional groups allow for further chemical modifications, enhancing its utility in pharmaceutical and materials research.

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy and methyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Its derivatives have shown potential as inhibitors of specific enzymes and receptors, such as JAK1 and JAK2, which are involved in inflammatory and proliferative disorders.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to intercalate DNA, thereby inhibiting the replication of cancer cells. Additionally, it can modulate the activity of specific enzymes by binding to their active sites, leading to the inhibition of their catalytic functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazoloquinoline Derivatives

The triazoloquinoline framework allows extensive substitution, which modulates physicochemical and biological properties. Below is a comparison with key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents (Positions) Functional Groups Molecular Formula Key References
9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol 9-OCH₃, 5-CH₃, 1-SH Methoxy, methyl, thiol C₁₃H₁₂N₃OS Inferred
5-Methyl-1-(4-methylphenyl)-7-nitro-1,2,4-triazolo[4,3-a]quinoline 1-(4-CH₃C₆H₄), 7-NO₂, 5-CH₃ Nitro, methylphenyl, methyl C₁₉H₁₆N₄O₂
[1,2,4]Triazolo[4,3-a]quinoline-5-carboxylic acid, 1-methyl 5-COOH, 1-CH₃ Carboxylic acid, methyl C₁₂H₉N₃O₂
3-Alkylthio-5-(quinoline-2-yl)-4-R-1,2,4-triazoles Variable alkylthio (e.g., -SCH₂CH₃) Alkylthio, quinoline linkage Variable
Key Observations :
  • Thiol vs. This difference may influence pharmacokinetics, such as solubility (carboxylic acids are generally more polar) and metabolic stability .
  • Methoxy vs. Nitro Groups: The methoxy group at position 9 in the target compound likely increases lipophilicity compared to the nitro-substituted analog (e.g., 5-Methyl-1-(4-methylphenyl)-7-nitro-1,2,4-triazolo[4,3-a]quinoline). Nitro groups are electron-withdrawing and may reduce bioavailability due to higher polarity .
  • Methyl vs. Aryl Substitutions : Methyl groups (e.g., at position 5) generally improve metabolic stability compared to bulkier aryl substitutions (e.g., 4-methylphenyl in the nitro analog), which may sterically hinder target interactions .

Biological Activity

9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound belonging to the class of triazoloquinolines. Its unique structure, featuring a quinoline core with methoxy and methyl substitutions along with a thiol (-SH) group, contributes significantly to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is C₁₀H₁₀N₄OS. The presence of nitrogen and sulfur atoms enhances its reactivity and interaction with biological targets.

Table 1: Structural Features of 9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

FeatureDescription
Molecular Weight245.30 g/mol
Functional GroupsMethoxy (-OCH₃), Methyl (-CH₃), Thiol (-SH)
Heterocyclic ClassTriazoloquinoline

Antiviral Activity

Research indicates that 9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol exhibits significant antiviral properties. It has shown effectiveness against various viral pathogens by inhibiting viral replication mechanisms. Studies have reported its potential in treating viral infections comparable to existing antiviral agents.

Anticancer Properties

The compound has demonstrated notable anticancer activity across several cancer cell lines. In vitro studies revealed that it inhibits cell proliferation and induces apoptosis in cancer cells.

Table 2: Anticancer Activity of 9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

Cell LineIC50 (µg/mL)Comparison Drug (Doxorubicin)Doxorubicin IC50 (µg/mL)
HCT-1161.9Yes3.23
MCF-72.3Yes3.23

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. Interaction studies have identified its binding affinity to various receptors involved in cell signaling pathways crucial for cancer progression and viral replication.

Study on Antiviral Efficacy

A study published in MDPI reported that derivatives similar to triazoloquinolines exhibit significant antiviral activity against Tobacco Mosaic Virus (TMV), with effective concentrations lower than those of standard antiviral agents like ningnanmycin . This highlights the potential use of 9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol in antiviral drug development.

Anticancer Research

In another study focusing on quinoxaline derivatives, compounds structurally related to triazoloquinolines were evaluated for their anticancer properties. The results indicated that these compounds could inhibit cancer cell growth effectively . The promising IC50 values suggest that similar derivatives could be synthesized for enhanced efficacy.

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